- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

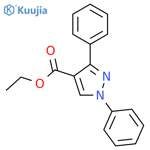

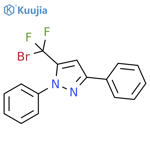

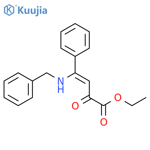

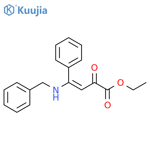

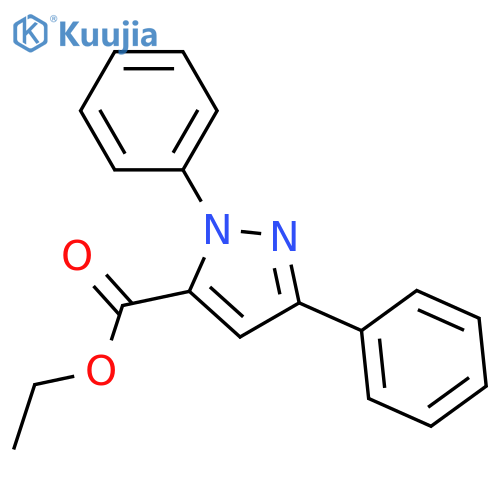

Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

94209-24-2 structure

Nome do Produto:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

N.o CAS:94209-24-2

MF:C18H16N2O2

MW:292.331844329834

MDL:MFCD03960606

CID:2131164

PubChem ID:2374374

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)

- CCG-305131

- BS-48113

- D85559

- HMS1407H21

- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester

- AKOS015969508

- BWTLOAULVWBENQ-UHFFFAOYSA-N

- Ethyl 1,3-diphenylpyrazole-5-carboxylate

- Z53848029

- Enamine_004751

- CS-0161857

- ethyl 2,5-diphenylpyrazole-3-carboxylate

- DB-370095

- 94209-24-2

- SCHEMBL16112468

-

- MDL: MFCD03960606

- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

- Chave InChI: BWTLOAULVWBENQ-UHFFFAOYSA-N

- SMILES: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Propriedades Computadas

- Massa Exacta: 292.121177757g/mol

- Massa monoisotópica: 292.121177757g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 22

- Contagem de Ligações Rotativas: 5

- Complexidade: 362

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 4.1

- Superfície polar topológica: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K04958-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 5g |

$850 | 2024-06-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

$1435 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

¥11821.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-28 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-19 | |

| Chemenu | CM362790-250mg |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 250mg |

$191 | 2024-07-19 | |

| Chemenu | CM362790-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 5g |

$1361 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 1g |

3550.0CNY | 2021-07-17 | |

| Aaron | AR01JJA4-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$189.00 | 2025-02-11 | |

| 1PlusChem | 1P01JJ1S-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$439.00 | 2024-04-19 |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

Referência

- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719

Método de produção 3

Condições de reacção

Referência

- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Método de produção 4

Condições de reacção

1.1 Solvents: Ethanol ; 5 h, reflux

Referência

- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Método de produção 5

Condições de reacção

1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C

Referência

- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694

Método de produção 6

Condições de reacção

1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux

Referência

- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Método de produção 7

Condições de reacção

Referência

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287

Método de produção 8

Condições de reacção

1.1 Solvents: Methanol ; overnight, 65 °C

Referência

- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Método de produção 9

Condições de reacção

1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C

Referência

- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Solvents: Acetonitrile ; 1 h, rt

Referência

- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328

Método de produção 11

Condições de reacção

1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt

1.2 3 h, rt; 10 h, reflux

1.2 3 h, rt; 10 h, reflux

Referência

- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Método de produção 12

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Referência

- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,

Método de produção 13

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C

Referência

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23

Método de produção 14

Condições de reacção

Referência

- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

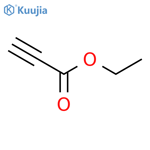

- ethyl propiolate

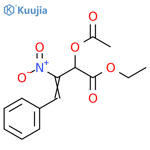

- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

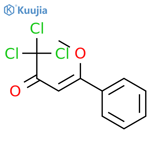

- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione

- ethyl 2,4-dioxo-4-phenyl-butanoate

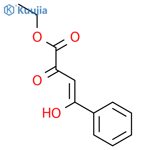

- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-

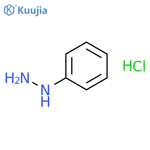

- Phenylhydrazine Hydrochloride (1:1)

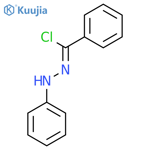

- N'-Phenylbenzohydrazonoyl chloride

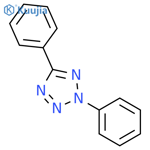

- 2,5-diphenyl-2h-tetrazole

- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-

- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester

- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate

- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)

- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)

- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)

- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Literatura Relacionada

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Produtos relacionados

- 1261765-97-2(4-Methoxy-2-methyl-3'-(trifluoromethoxy)biphenyl)

- 2229249-30-1(1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-thiol)

- 2763779-92-4(lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate)

- 2228193-38-0(5-(4-Amino-1,2-oxazol-5-yl)-2-nitrophenol)

- 1432322-92-3(2-chloro-6-methylpyrimidine-4-carboximidamide)

- 2227853-89-4((1S)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)

- 1535480-24-0(4-(2-phenylethyl)oxane-4-carboxylic acid)

- 2094363-09-2(Benzamide, 2-[4-[(4-ethylphenyl)methyl]-1-piperazinyl]-N-(2-methoxyethyl)-)

- 1339602-34-4(5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione)

- 2229168-40-3(2-3-chloro-4-(difluoromethoxy)phenylpropan-2-amine)

Fornecedores recomendados

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente